Sdz pco 400

KATP channel opener smooth muscle relaxation comparative pharmacology

SDZ PCO 400 (CAS 121055-10-5) is a benzopyran-class ATP-sensitive potassium (KATP) channel opener developed as a structural analog of cromakalim. It was advanced to Phase 1 clinical evaluation for asthma by Sandoz Pharma Ltd.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 121055-10-5
Cat. No. B058500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz pco 400
CAS121055-10-5
Synonyms3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(3-oxo-cyclopent-1-enyloxy)-2H-1-benzopyran-6-carbonitrile
SDZ PCO 400
SDZ PCO-400
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=CC(=O)CC3)O)C
InChIInChI=1S/C17H17NO4/c1-17(2)16(20)15(21-12-5-4-11(19)8-12)13-7-10(9-18)3-6-14(13)22-17/h3,6-8,15-16,20H,4-5H2,1-2H3/t15-,16+/m1/s1
InChIKeyWJBHHTPFTVKZCV-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ PCO 400 (CAS 121055-10-5) for Respiratory and Smooth Muscle Research: A Procurement-Focused Baseline


SDZ PCO 400 (CAS 121055-10-5) is a benzopyran-class ATP-sensitive potassium (KATP) channel opener developed as a structural analog of cromakalim [1]. It was advanced to Phase 1 clinical evaluation for asthma by Sandoz Pharma Ltd. (later Novartis AG) before discontinuation, establishing its relevance as a reference compound in potassium channel pharmacology [2]. The compound exhibits stereospecific activity as the (3S,4R) enantiomer and is characterized by relaxation of airway smooth muscle and suppression of airway hyperreactivity in preclinical models [3].

SDZ PCO 400 Procurement Rationale: Why KATP Channel Openers Are Not Interchangeable in Respiratory Research


ATP-sensitive potassium (KATP) channel openers exhibit substantial heterogeneity in potency, tissue selectivity, and antagonist interaction profiles despite shared molecular targets [1]. Direct substitution of SDZ PCO 400 with cromakalim, pinacidil, or diazoxide is scientifically unsound due to quantifiable differences in smooth muscle relaxant efficacy (EC50 rank order: SDZ PCO 400 = P1060 > cromakalim > pinacidil) and distinct sulfonylurea antagonism kinetics [2]. Furthermore, SDZ PCO 400 demonstrates a unique functional profile in respiratory tissue—suppressing airway hyperreactivity at doses with minimal bronchodilator activity—a separation of effects not uniformly observed across other KATP openers [3].

SDZ PCO 400 Quantitative Differentiation Evidence Against Comparator KATP Channel Openers


SDZ PCO 400 Versus Cromakalim and Pinacidil: EC50-Based Potency Ranking in Murine Intestinal Smooth Muscle

In an in vitro mouse ileum preparation with mucosa removed, SDZ PCO 400 exhibited significantly greater inhibitory potency on electrically field-stimulated twitch responses than either cromakalim or pinacidil [1]. The rank order of potency, based on EC50 values (concentration producing 50% of maximum twitch inhibition), placed SDZ PCO 400 equivalent to P1060 and superior to both cromakalim and pinacidil [1].

KATP channel opener smooth muscle relaxation comparative pharmacology

SDZ PCO 400 Versus Cromakalim: Differential Glibenclamide Antagonism Kinetics

In the same mouse ileum preparation, the nature of antagonism by the sulfonylurea glibenclamide differed mechanistically between SDZ PCO 400 and cromakalim [1]. Antagonism of SDZ PCO 400-induced relaxation by glibenclamide (0.1-1.0 μM) appeared competitive, whereas antagonism of cromakalim- and pinacidil-induced relaxation was apparently non-competitive [1].

KATP channel sulfonylurea antagonism competitive inhibition

SDZ PCO 400 Human Bronchus IC50 Values: Quantified Potency in Clinically Relevant Tissue

SDZ PCO 400 evoked dose-related relaxation of isolated human bronchus tissue. Against endogenous tone, the IC50 was 1.74 μM; against carbachol (10⁻⁵ M) precontraction, the IC50 was 1.82 μM [1]. In guinea-pig trachea contracted by endogenous tone, a comparable IC50 of 1.79 μM was observed, but notably, no IC50 (<100 μM) could be determined following carbachol (10⁻⁶ M) contraction [1].

human airway smooth muscle bronchodilation IC50 determination

SDZ PCO 400 In Vivo Efficacy: Multiple Route Administration with Quantified ID50 Values

SDZ PCO 400 demonstrated in vivo efficacy against bombesin-induced airway obstruction in anesthetized, ventilated guinea-pigs via intravenous and intraduodenal administration [1]. The intravenous ID50 was 54 μg kg⁻¹, and the intraduodenal ID50 was 1.0 mg kg⁻¹ [1]. Inhaled nebulized SDZ PCO 400 (0.1 mg kg⁻¹) diminished histamine-induced airway obstruction for up to 20 minutes [1].

in vivo pharmacology airway obstruction dose-response

SDZ PCO 400 Functional Selectivity: Suppression of Airway Hyperreactivity at Sub-Bronchodilator Doses

SDZ PCO 400 suppresses the expression of airway hyperreactivity induced by immune complexes, platelet activating factor (PAF), or (±)-isoprenaline at intravenous infusion rates (ID50 values: 0.1 mg kg⁻¹ h⁻¹, 0.3 mg kg⁻¹ h⁻¹, and 1.0 mg kg⁻¹ h⁻¹, respectively) that are below doses required for overt bronchodilation [1]. This functional separation—antihyperreactivity without pronounced acute bronchodilation—distinguishes SDZ PCO 400 from conventional bronchodilators and from some other KATP openers [2].

airway hyperreactivity asthma model functional selectivity

SDZ PCO 400 Distinct Antihyperreactivity Potency Relative to Other KATP Openers in Head-to-Head Guinea-Pig Comparison

In a head-to-head study comparing four KATP channel openers (bimakalim, rilmakalim, levcromakalim, and SDZ PCO 400) for reversal of immune complex-induced airways hyperreactivity to histamine in guinea-pigs following intratracheal administration, SDZ PCO 400 exhibited an ED50 of 3.2 μg/kg [1]. This potency placed it intermediate within the class: more potent than levcromakalim (ED50 = 22 μg/kg) but less potent than bimakalim (ED50 = 0.5 μg/kg) and rilmakalim (ED50 = 0.2 μg/kg) [1].

airways hyperreactivity KATP channel opener ED50 comparison

SDZ PCO 400 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Airway Hyperreactivity Mechanism Dissection in Asthma Models

SDZ PCO 400 is uniquely suited for preclinical asthma research requiring separation of antihyperreactivity effects from acute bronchodilation. The compound suppresses immune complex-, PAF-, and isoprenaline-induced airway hyperreactivity at infusion rates (ID50 0.1-1.0 mg kg⁻¹ h⁻¹) that produce minimal direct bronchodilation [1]. This functional selectivity—also observed with cromakalim but not uniformly across all KATP openers—allows researchers to interrogate mechanisms of airway hyperreactivity independently of confounding smooth muscle relaxant effects [2].

Competitive KATP Channel Antagonism Studies with Sulfonylureas

SDZ PCO 400 is the preferred KATP opener for experiments involving sulfonylurea co-administration or channel blockade validation. Unlike cromakalim and pinacidil, which exhibit non-competitive antagonism by glibenclamide, SDZ PCO 400 demonstrates competitive antagonism kinetics [3]. This mechanistic distinction indicates differential binding interactions at the KATP channel complex, making SDZ PCO 400 a more interpretable tool compound for studies probing sulfonylurea-KATP channel pharmacology.

In Vivo Pharmacology Requiring Defined Multi-Route Dosing Parameters

SDZ PCO 400 offers well-characterized, route-specific in vivo potency values that support experimental design across multiple administration modalities. Intravenous ID50 (54 μg kg⁻¹), intraduodenal ID50 (1.0 mg kg⁻¹), and inhaled effective dose (0.1 mg kg⁻¹) have been quantified in the same guinea-pig airway obstruction model [4]. These benchmark values enable researchers to calculate appropriate starting doses and anticipate the ~18.5-fold oral/duodenal bioavailability adjustment relative to IV administration without requiring de novo dose-finding studies.

High-Potency Smooth Muscle Relaxation Assays in Intestinal Tissue

For in vitro studies requiring maximum KATP channel opener potency in intestinal smooth muscle preparations, SDZ PCO 400 (or its equipotent analog P1060) should be selected over cromakalim or pinacidil. Direct head-to-head EC50 comparison in mouse ileum established the potency rank order: SDZ PCO 400 = P1060 > cromakalim > pinacidil, with diazoxide inactive [3]. This established potency hierarchy supports compound selection when assay sensitivity is limiting or when lower concentrations are desired to minimize off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sdz pco 400

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.